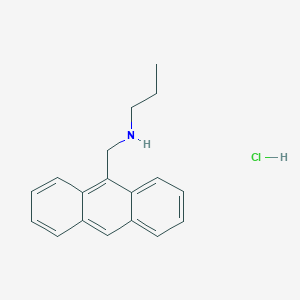

![molecular formula C11H16Cl3N B6344136 Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride CAS No. 1240578-71-5](/img/structure/B6344136.png)

Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride is1S/C11H15Cl2N.ClH/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9;/h4-5,7,14H,2-3,6,8H2,1H3;1H . This indicates the presence of a butyl group (C4H9), a dichlorophenyl group (C6H3Cl2), a methyl group (CH3), an amine group (NH2), and a hydrochloride group (ClH). Chemical Reactions Analysis

Amines, including Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines can also react with acids to form salts .Physical And Chemical Properties Analysis

Amines have simple physical properties such as solubility and boiling points . The specific physical and chemical properties of Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride, such as its boiling point or solubility, are not provided in the search results.Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Anticancer Drug Design

“Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride” has potential applications in the design of anticancer drugs . The protein tyrosine phosphatases pathway is responsible for monitoring cell proliferation, diversity, migration, and metabolism. More specifically, the SHP2 protein, which is a member of the PTPs family, is closely related to cancer . This compound could be used to inhibit the SHP2 protein, thereby potentially slowing down the growth of cancer cells .

Synthesis of Pyrazine Compounds

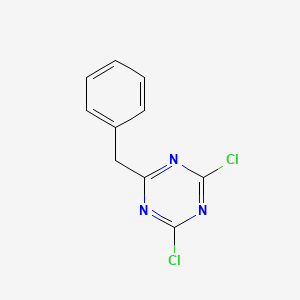

This compound can be used in the synthesis of pyrazine compounds . Pyrazine compounds have a wide range of applications in medicinal chemistry, particularly in the development of new drugs .

Material Science

“Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride” can be used in material science research . It can be used in the synthesis of new materials with unique properties .

Chromatography

This compound can be used in chromatography , a laboratory technique for the separation of a mixture . It can be used as a reagent or a solvent in various chromatographic techniques .

Preparation of Tertiary Phosphines

“Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride” can be used in the preparation of tertiary phosphines . Tertiary phosphines are valuable compounds in organic chemistry and are used in a variety of chemical reactions .

Safety and Hazards

The safety data sheet for a similar compound, butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride, indicates that it may cause skin and eye irritation, respiratory irritation, and is very toxic to aquatic life with long-lasting effects . It’s important to handle such compounds with care, using protective equipment and following safety protocols .

Propiedades

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N.ClH/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13;/h4-6,14H,2-3,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCOTIPTUQFUGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C(=CC=C1)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)

amine hydrochloride](/img/structure/B6344067.png)

![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)

amine hydrochloride](/img/structure/B6344130.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

amine hydrochloride](/img/structure/B6344153.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)